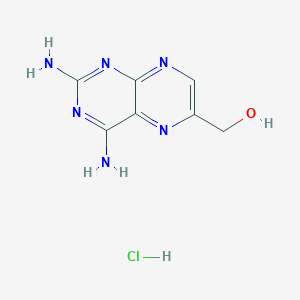

(2,4-diaminopteridin-6-yl)methanol Hydrochloride

Vue d'ensemble

Description

(2,4-Diaminopteridin-6-yl)methanol Hydrochloride is a chemical compound with the empirical formula C7H11ClN6O2 and a molecular weight of 246.65 g/mol It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diaminopteridin-6-yl)methanol Hydrochloride typically involves the reaction of 2,4-diaminopteridine with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 6-position of the pteridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a formyl or carboxyl group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups at the 2 and 4 positions can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products:

Oxidation: Products include formyl and carboxyl derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Preparation

The synthesis of (2,4-diaminopteridin-6-yl)methanol Hydrochloride typically involves the reaction of 2,4-diaminopteridine with formaldehyde under acidic conditions. This process introduces a hydroxymethyl group at the 6-position of the pteridine ring, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Chemistry

- Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules and is used as a reagent in various chemical reactions.

Biology

- Biochemical Probes : It is studied for its potential role in biological processes and as a probe in biochemical assays.

Medicine

- Therapeutic Investigations : The compound is investigated for its potential therapeutic properties, particularly as an antimetabolite that inhibits dihydrofolate reductase (DHFR), crucial for DNA and RNA synthesis. This inhibition can impair cellular proliferation in rapidly dividing cancer cells.

Industry

- Material Development : Utilized in the development of new materials and as a component in various industrial processes.

Anticancer Properties

The compound has demonstrated efficacy against various cancers:

- Breast Cancer

- Lung Cancer

- Hematologic Malignancies

A notable case study involved T-cell lymphoma where sensitivity to treatment was assessed by measuring expression levels of reduced folate carrier-1 enzyme, correlating higher levels with better responses to therapy involving this compound.

Immunosuppressive Effects

Research indicates that it may also exhibit immunosuppressive properties, potentially useful in managing autoimmune conditions.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Applications |

|---|---|---|

| Methotrexate | DHFR inhibitor | Cancer therapy, autoimmune diseases |

| Pterostilbene | Antioxidant | Anti-inflammatory, anticancer |

| 2-Aminopteridine | Antimetabolite | Chemotherapy adjunct |

This table highlights how similar compounds function through comparable mechanisms but may differ in specific applications and efficacy profiles.

Research Findings

Recent studies have focused on optimizing the use of this compound in combination therapies for enhanced efficacy against resistant cancer types. For instance:

- Co-administration with gemcitabine has shown improved outcomes in lymphoma treatment.

Mécanisme D'action

The mechanism of action of (2,4-Diaminopteridin-6-yl)methanol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2,4-Diamino-6-(hydroxymethyl)pteridine: A closely related compound with similar chemical properties.

6-Methoxy-3-pyridinecarboxaldehyde: Another pteridine derivative with different functional groups.

4-Chlorophenylhydrazine hydrochloride: A compound with a similar pteridine core but different substituents.

Uniqueness: (2,4-Diaminopteridin-6-yl)methanol Hydrochloride is unique due to its specific functional groups and the ability to undergo a variety of chemical reactions

Activité Biologique

(2,4-Diaminopteridin-6-yl)methanol Hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in oncology and immunology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 228.64 g/mol

- CAS Number : 73978-41-3

The biological activity of this compound primarily involves its interaction with key enzymes in the folate metabolic pathway. It acts as an antimetabolite , inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA and RNA synthesis. By obstructing this enzyme, the compound effectively reduces the availability of purines and thymidylate, leading to impaired cellular proliferation, particularly in rapidly dividing cancer cells .

Biological Activity Overview

-

Anticancer Properties :

- The compound has shown promise in treating various cancers, including breast cancer, lung cancer, and hematologic malignancies. Its mechanism involves disrupting folate metabolism, which is vital for nucleic acid synthesis in cancer cells .

- Case Study : In a study involving T-cell lymphoma, sensitivity to treatment was assessed by measuring the expression levels of the reduced folate carrier-1 enzyme, indicating that higher levels correlated with better responses to therapy involving this compound .

- Immunosuppressive Effects :

-

Chemical Reactivity :

- The compound can undergo various chemical reactions such as oxidation and reduction, which may lead to the formation of derivatives with altered biological activities. For instance, oxidation can convert the hydroxymethyl group into formyl or carboxyl derivatives that may have different pharmacological profiles.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pteridine derivatives:

| Compound Name | Mechanism of Action | Applications |

|---|---|---|

| Methotrexate | DHFR inhibitor | Cancer therapy, autoimmune diseases |

| Pterostilbene | Antioxidant | Anti-inflammatory, anticancer |

| 2-Aminopteridine | Antimetabolite | Chemotherapy adjunct |

This table highlights how similar compounds function through comparable mechanisms but may differ in their specific applications and efficacy profiles.

Research Findings

Recent studies have focused on optimizing the use of this compound in combination therapies for enhanced efficacy against resistant cancer types. Research indicates that when used alongside other chemotherapeutics, it can improve overall treatment outcomes by synergistically enhancing cytotoxic effects against tumor cells .

Analyse Des Réactions Chimiques

Substitution Reactions

The hydroxymethyl group at the 6-position undergoes nucleophilic substitution, enabling alkylation or halogenation.

Key Reaction Example:

(2,4-Diaminopteridin-6-yl)methanol Hydrochloride reacts with 2,4-diamino-6-chloromethylpteridine hydrochloride in dimethyl sulfoxide (DMSO) with potassium iodide (4 equivalents) to form diethyl N-[4-[((2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-glutamate (methotrexate intermediate).

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,4-Diamino-6-chloromethylpteridine hydrochloride, Potassium iodide | DMSO, 25°C, 24 h | Methotrexate intermediate (III) | 87% |

-

Mechanism : SN2 displacement facilitated by polar aprotic solvents.

-

Optimal Conditions : 1–5 mol equivalents of KI, room temperature.

Hydrolysis

The hydrochloride form undergoes alkaline hydrolysis to yield methotrexate , a folate antagonist.

Key Reaction Example:

Hydrolysis of the intermediate III with sodium hydroxide in aqueous ethanol produces L-methotrexate.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Intermediate III, NaOH | 70°C, 3 h | L-Methotrexate | 87% |

-

Purification : Charcoal treatment, pH adjustment to 4, and recrystallization from methanol.

Bromination

The hydroxymethyl group is brominated using triphenylphosphine dibromide , forming reactive intermediates for further coupling.

Key Reaction Example:

This compound reacts with triphenylphosphine dibromide in dimethylacetamide (DMAc) to yield 2,4-diamino-6-(bromomethyl)pteridine , a precursor for methotrexate analogs.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triphenylphosphine dibromide, DIPEA | DMAc, 20°C, 3 days | 2,4-Diamino-6-(bromomethyl)pteridine | 56% |

-

Workup : Neutralization with acetic acid, trituration with methanol.

Stability and Decomposition

The compound decomposes under acidic or oxidative conditions:

-

pH Sensitivity : Degrades in strong acids (e.g., thionyl chloride) to form chlorinated derivatives .

Comparison of Key Reactions

| Reaction Type | Reactants | Key Conditions | Application |

|---|---|---|---|

| Substitution | KI, DMSO | 25°C, 24 h | Methotrexate synthesis |

| Hydrolysis | NaOH, ethanol | 70°C, 3 h | Drug purification |

| Bromination | PPh3Br2, DIPEA | 20°C, 3 days | Intermediate for analogs |

Critical Research Findings

Propriétés

IUPAC Name |

(2,4-diaminopteridin-6-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O.ClH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHMPUJCSYVIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73978-41-3 | |

| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73978-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-diaminopteridin-6-yl)methanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.